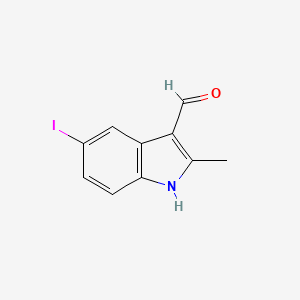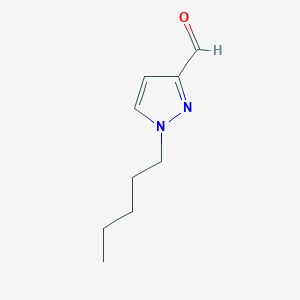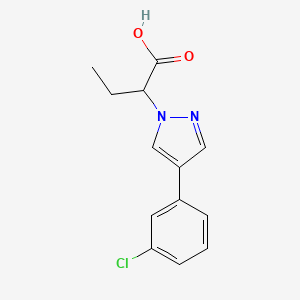
2-Isobutyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-(2H)-Oxo-5-(metilamino)-2-isobutíl-1,2,4-tiadiazol es un compuesto químico con una estructura única que incluye un anillo de tiadiazol.
Métodos De Preparación
La síntesis del 3-(2H)-Oxo-5-(metilamino)-2-isobutíl-1,2,4-tiadiazol típicamente implica la reacción de isobutilamina con precursores de tiadiazol apropiados en condiciones controladas. Los métodos de producción industrial pueden incluir el uso de reactores de alta presión y catalizadores específicos para optimizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
El 3-(2H)-Oxo-5-(metilamino)-2-isobutíl-1,2,4-tiadiazol sufre varias reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Se pueden utilizar agentes reductores comunes como el hidruro de aluminio y litio.
Sustitución: Se pueden realizar reacciones de halogenación o alquilación utilizando reactivos como halógenos o haluros de alquilo.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Este compuesto tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se puede utilizar en el estudio de las interacciones enzimáticas y las vías metabólicas.
Industria: Se puede utilizar en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 3-(2H)-Oxo-5-(metilamino)-2-isobutíl-1,2,4-tiadiazol involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. Estas interacciones pueden modular varias vías bioquímicas, lo que lleva a los efectos deseados.
Comparación Con Compuestos Similares
Los compuestos similares incluyen otros derivados de tiadiazol, como:
- 2-Isobutil-5-metiltiazol
- 2-Isobutil-5-metiloxazol
En comparación con estos compuestos, el 3-(2H)-Oxo-5-(metilamino)-2-isobutíl-1,2,4-tiadiazol tiene propiedades únicas que lo hacen adecuado para aplicaciones específicas en investigación e industria.
Propiedades
Fórmula molecular |
C7H13N3OS |
|---|---|
Peso molecular |
187.27 g/mol |
Nombre IUPAC |
5-(methylamino)-2-(2-methylpropyl)-1,2,4-thiadiazol-3-one |
InChI |
InChI=1S/C7H13N3OS/c1-5(2)4-10-7(11)9-6(8-3)12-10/h5H,4H2,1-3H3,(H,8,9,11) |
Clave InChI |
WKZQHLPUBSRCFH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C(=O)N=C(S1)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



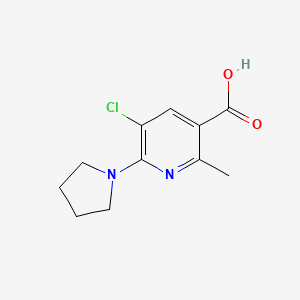
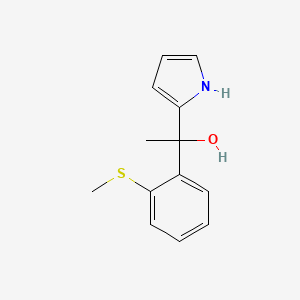
![5-(2-Phenylbenzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11798902.png)
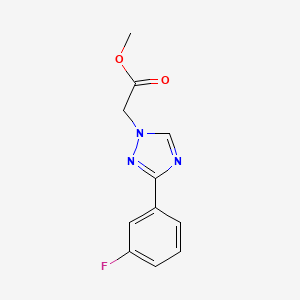
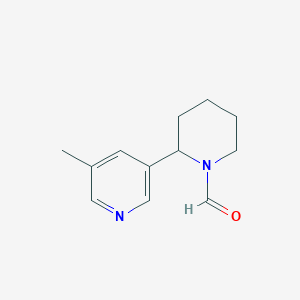


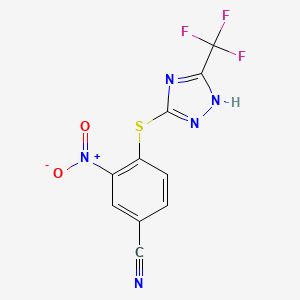
![Ethyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11798943.png)
